
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of electronegative atoms like fluorine and chlorine would likely result in regions of partial positive and negative charge, leading to interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of cyclic structures can all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
The compound known as “(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone” or “2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole” has several potential applications in scientific research. Here is a comprehensive analysis focusing on unique applications across different fields:
Pharmaceutical Drug Synthesis
Imidazole derivatives, like the compound , are known for their wide range of biological activities. They are used in the synthesis of various drugs due to their antibacterial, antifungal, antiviral, and anti-inflammatory properties . This compound could serve as a precursor in the development of new therapeutic agents.
Agricultural Chemicals
The thioether and imidazole groups present in the compound suggest potential use in the synthesis of agricultural chemicals. These could include fungicides or herbicides, leveraging the compound’s potential reactivity with biological systems .
Electrochemical Applications
Compounds with chloro and fluoro substituents have been studied for their electrochemical properties. The compound could be investigated for its electrochemical behavior, which might be useful in designing sensors or other electrochemical devices .
Material Science
The unique structure of the compound, featuring a cyclopropyl group, may be of interest in material science for the creation of novel polymers or as a cross-linking agent to enhance material properties .
Catalysis
Imidazole compounds are known to act as ligands in catalytic systems. This compound could be explored for its catalytic properties, potentially serving as a catalyst or a catalyst precursor in various chemical reactions .
Biological Studies
Given the compound’s structural similarity to biologically active molecules, it could be used in biological studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors .
Analytical Chemistry
The compound’s distinct chemical structure could make it suitable as a standard or reagent in analytical chemistry applications, particularly in spectroscopy or chromatography .
Environmental Chemistry
The compound’s potential reactivity and transformation products could be studied in the context of environmental chemistry, particularly in the degradation of pollutants or in the assessment of environmental impact .
Mechanism of Action
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Potential areas of interest could include medicinal chemistry (if the compound has bioactive properties), materials science (if the compound has interesting physical properties), or synthetic chemistry (to explore new methods of synthesizing this compound or similar structures) .
properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2OS/c15-11-2-1-3-12(16)10(11)8-20-14-17-6-7-18(14)13(19)9-4-5-9/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVCFWRNMKVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


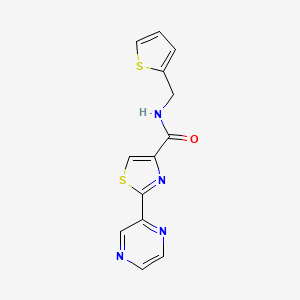
![N-Methyl-1-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2747342.png)
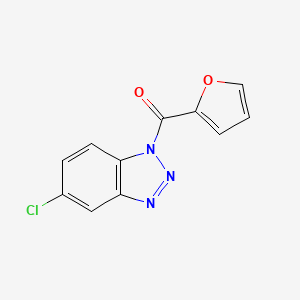
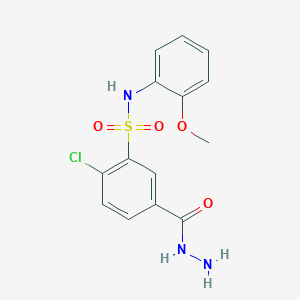
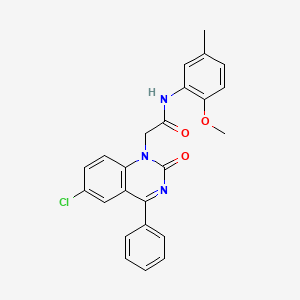
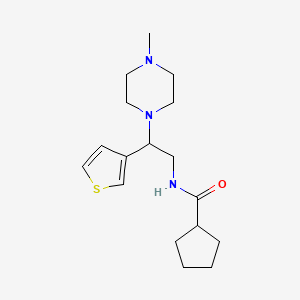
![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
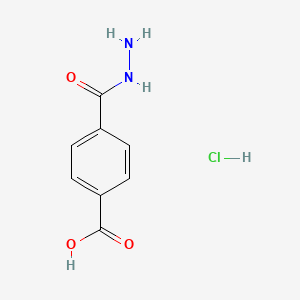
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)